7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound known for its significant biological and pharmacological activities This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenoxy group, and a pyrazolopyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial voltage-dependent anion channels (VDAC) . VDAC plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol, and it is also involved in the regulation of apoptosis .
Mode of Action
The compound is shown to bind to VDAC and alter its gating . This interaction leads to changes in the permeability of the mitochondrial membrane, which can disrupt the normal function of the mitochondria .
Biochemical Pathways
The compound’s interaction with VDAC can lead to the induction of an oxidative, non-apoptotic cell death . This is particularly evident in human tumors harboring activating mutations in the RAS-RAF-MEK signaling pathway . The compound’s action on this pathway can lead to downstream effects that result in cell death .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can reach its target sites effectively .
Result of Action
The compound’s action results in the induction of an oxidative, non-apoptotic cell death in certain human tumor cells . This suggests that the compound could potentially be used as a targeted therapy for certain types of cancer .
Action Environment
The action of the compound can be influenced by environmental factors such as pH . For example, the accumulation of similar compounds in cells can be affected by the pH of the medium . Additionally, the compound’s action may also be influenced by the presence of efflux transporters, which can pump the compound out of cells and reduce its efficacy .
Biochemical Analysis
Biochemical Properties
The compound, 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, has been shown to exhibit oncogene-selective lethality . It is known to bind mitochondrial voltage-dependent anion channels (VDAC) and alter its gating .
Cellular Effects
This compound rapidly induces an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling . It has also been shown to accumulate approximately 50-fold more than ciprofloxacin in mouse macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to mitochondrial voltage-dependent anion channels (VDAC) and altering its gating . This leads to the induction of an oxidative, non-apoptotic cell death in certain human tumors .
Temporal Effects in Laboratory Settings
It is known that following reconstitution, stock solutions of this compound are stable for up to 6 months at -20°C .
Transport and Distribution
It is known to accumulate approximately 50-fold more than ciprofloxacin in mouse macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the process . The use of automated reactors and continuous flow systems can further streamline the production, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to modify specific functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., DBU), oxidizing agents (e.g., m-CPBA), and reducing agents (e.g., NaBH4). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like DMSO (dimethyl sulfoxide) to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Erastin: Another compound known for its ability to induce oxidative cell death in cancer cells.
Ferrostatin-1: A compound that inhibits ferroptosis, a form of cell death associated with oxidative stress.
Liproxstatin-1: Similar to Ferrostatin-1, it also inhibits ferroptosis and has potential therapeutic applications.
Uniqueness
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique structure, which combines a piperazine ring, a chlorophenoxy group, and a pyrazolopyrimidine core. This combination enhances its ability to interact with specific biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c1-19-17-24(31-25(28-19)23(18-27-31)20-5-3-2-4-6-20)30-13-11-29(12-14-30)15-16-32-22-9-7-21(26)8-10-22/h2-10,17-18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYPPZRNHXYPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.